M 25
Description
MK-767 (KRP-297)
- 1990s : Synthesized by Kyorin Pharmaceutical as a dual PPARα/γ agonist to address insulin resistance and dyslipidemia.
- 2002 : Entered Phase III trials in the U.S. after demonstrating glucose-lowering and lipid-modulating effects in preclinical models.
- Metabolite Identification : MK-767 Metabolite M25 was characterized during absorption, distribution, metabolism, and excretion (ADME) studies, revealing hydroxylation and sulfation as primary metabolic routes.
Sonidegib
- 2010s : Developed as a hedgehog pathway inhibitor for basal cell carcinoma.
- Metabolite Profiling : Sonidegib Metabolite M25 was identified as a minor oxidative product in hepatocyte assays, contributing to pharmacokinetic optimization.
Table 2: Timeline of Key Discoveries
Significance in Biochemical and Medicinal Chemistry
M25 metabolites hold scientific interest due to their roles in drug metabolism and therapeutic efficacy:
Biochemical Roles
Medicinal Chemistry Applications
- Drug Design : Structural analysis of M25 metabolites informs the optimization of parent drugs to enhance metabolic stability.
- Mechanistic Insights :
Table 3: Functional Contributions of M25 Metabolites
| Metabolite | Target/Pathway | Biochemical Impact |
|---|---|---|
| MK-767 Metabolite M25 | PPARγ | Modulates lipid oxidation and adipogenesis |
| Sonidegib Metabolite M25 | Hedgehog signaling | Alters SMO receptor binding kinetics |
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 |
SMILES |
CCCC(/C(O)=N/CC1=CC(C=NN2C3=CC=CC=C3OC)=C2C=C1)CCC |
Synonyms |
N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Anticancer Activity of Compound 25 and Analogs
| Compound | IC50 (A549) | IC50 (H460) | IC50 (HT29) |
|---|---|---|---|
| 25 | 0.8 µM | 1.3 µM | 2.8 µM |
| 26 | 3.1 µM | 2.1 µM | 4.5 µM |
| Sorafenib | 3.1 µM | 4.5 µM | 4.2 µM |
Preparation Methods
Key Physicochemical Properties
The compound’s stability and solubility profile are critical for its application in biochemical assays, though detailed synthetic protocols remain undisclosed in publicly available literature.
Pharmacological Activity and Mechanism
This compound exhibits potent antagonism against the Smo receptor, with an IC of 5 nM in inhibiting Shh-induced Gli luciferase reporter activity. It also effectively counteracts GSA-10 and SAG-mediated differentiation in C3H10T1/2 cells (IC = 69 nM and 115 nM, respectively). These properties underscore its utility in studying Hedgehog pathway dysregulation, commonly implicated in cancers and developmental disorders.
Analytical and Quality Control Considerations
Ensuring the integrity of this compound necessitates stringent analytical protocols:
Chromatographic Purity Assessment
Crystallographic Validation
Although crystallographic data for this compound are unavailable, analogous compounds (e.g., Alstoscholarinoid B derivatives) highlight the importance of X-ray diffraction for structural confirmation. Parameters such as space group (P222) and unit cell dimensions (e.g., a = 12.731 Å, b = 13.365 Å, c = 53.155 Å) provide benchmarks for future crystallography studies.
Q & A
Q. What are the optimal synthetic pathways for M 25, and how can yield be maximized while minimizing impurities?
Methodological Answer: Begin by screening reaction conditions (temperature, solvent, catalyst) using factorial design experiments to identify critical variables. Monitor reaction progress via HPLC or GC-MS to detect intermediates and byproducts. Purification techniques like recrystallization or column chromatography should be optimized using polarity gradients. Yield and purity metrics must be validated through triplicate trials and compared against established benchmarks (e.g., NMR purity >95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural integrity?
Methodological Answer: Combine NMR (*1H, *13C, DEPT) for functional group identification, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Pair these with HPLC-UV/ELSD for purity analysis. For stability testing, use accelerated degradation studies under varied pH/temperature conditions, followed by LC-MS to track decomposition products .
Q. How can researchers establish baseline bioactivity profiles for this compound against standard assay systems?
Methodological Answer: Employ dose-response assays (e.g., IC50 determinations) in cell-based or enzymatic systems, using positive and negative controls. Validate results across at least two independent assays (e.g., fluorescence-based and radiometric). Include statistical analysis (e.g., ANOVA with post-hoc tests) to confirm significance thresholds .
Advanced Research Questions
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
Methodological Answer: Implement quality-by-design (QbD) principles, using response surface methodology (RSM) to model critical process parameters. Conduct robustness testing by varying raw material sources and equipment settings. Include in-process controls (e.g., inline FTIR for real-time monitoring) and statistical process control (SPC) charts to detect deviations .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across different studies?
Methodological Answer: Replicate disputed experiments under strictly controlled conditions (e.g., standardized buffer systems, temperature). Use orthogonal methods: compare shake-flask vs. HPLC-derived logP values, or DSC vs. gravimetric solubility measurements. Publish raw datasets and detailed protocols to enable independent verification .
Q. What advanced computational modeling approaches can predict this compound's behavior under novel experimental conditions?
Methodological Answer: Apply density functional theory (DFT) to simulate reaction mechanisms and molecular dynamics (MD) to study solvation effects. Validate predictions experimentally via isotopic labeling or kinetic isotope effect (KIE) studies. For bioavailability predictions, combine in silico ADMET tools (e.g., SwissADME) with machine learning models trained on analogous compounds .
Methodological Considerations for Reproducibility
- Data Transparency : Share raw spectral/chromatographic data in repositories (e.g., Zenodo) with DOI linking .
- Ethical Reporting : Disclose all negative results and failed syntheses to prevent publication bias .
- Interdisciplinary Validation : Collaborate with independent labs to confirm critical findings using alternate methodologies (e.g., comparing synthetic routes or analytical protocols) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
